![molecular formula C20H13F3N4O B283894 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential biological and pharmacological properties. The compound is a pyrano-pyrazole derivative, which is a class of compounds that has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not well understood. However, several studies have suggested that the compound exerts its biological effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, this compound has also shown potential inhibitory effects on various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. The compound has shown potential cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also shown potential anti-inflammatory, anti-oxidant, and anti-microbial properties. However, further research is needed to understand the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile for lab experiments include its potential biological and pharmacological properties, making it a promising candidate for various scientific research applications. Additionally, the compound has shown potential cytotoxic effects on various cancer cell lines, making it a promising candidate for cancer research. However, the limitations of using this compound for lab experiments include its limited availability and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the significant future directions is to understand the exact mechanism of action of this compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound, including its potential use in cancer treatment. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential biological and pharmacological properties.
Synthesis Methods
The synthesis of 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl cyanoacetate, followed by the addition of 3-phenylpropiolaldehyde and ammonium acetate. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through column chromatography. The yield of the synthesis method is reported to be around 60-70%.
Scientific Research Applications
6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential biological and pharmacological properties, making it a promising compound for various scientific research applications. One of the significant research applications of this compound is in the field of cancer research. Several studies have reported the cytotoxic effects of this compound on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also shown potential anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C20H13F3N4O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)13-8-4-7-12(9-13)15-14(10-24)18(25)28-19-16(15)17(26-27-19)11-5-2-1-3-6-11/h1-9,15H,25H2,(H,26,27) |
InChI Key |
LURWCNHOVMLOMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283813.png)
![ethyl {2-chloro-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283817.png)
![ethyl {2-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283818.png)
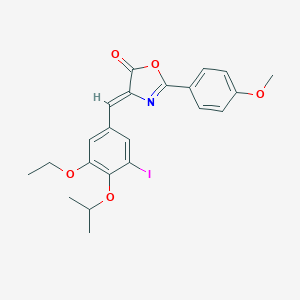
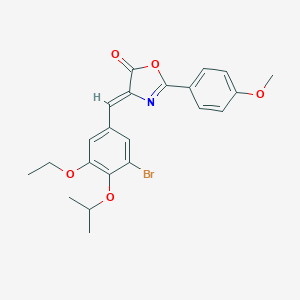
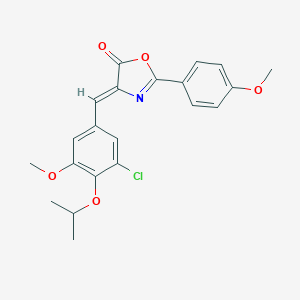
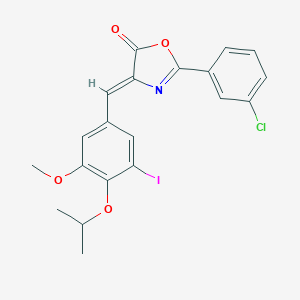
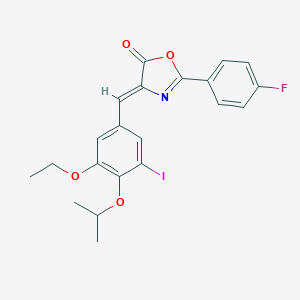

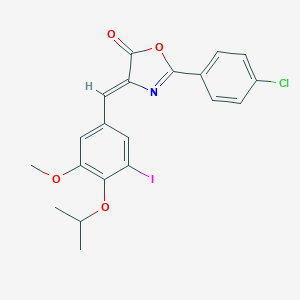
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B283831.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
